molecular formula C11H11N3O2S B14000090 Urea, 1-phenyl-3-(4-thiazolylmethoxy)- CAS No. 24885-85-6

Urea, 1-phenyl-3-(4-thiazolylmethoxy)-

Cat. No.: B14000090
CAS No.: 24885-85-6
M. Wt: 249.29 g/mol
InChI Key: MDKDGBLEKGDTDY-UHFFFAOYSA-N
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Description

Urea, 1-phenyl-3-(4-thiazolylmethoxy)- is a compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenyl group and a thiazolylmethoxy group attached to the urea moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives, including 1-phenyl-3-(4-thiazolylmethoxy)-urea, typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of phenyl isocyanate with 4-thiazolylmethoxyamine under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of urea derivatives often involves scalable and efficient methods. For instance, the synthesis of N-substituted ureas can be achieved by the reaction of amines with potassium isocyanate in water. This method is advantageous due to its simplicity, mild reaction conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions

Urea, 1-phenyl-3-(4-thiazolylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted phenyl derivatives .

Scientific Research Applications

Urea, 1-phenyl-3-(4-thiazolylmethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of urea, 1-phenyl-3-(4-thiazolylmethoxy)- involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The thiazole ring in the compound plays a crucial role in its binding affinity and specificity .

Properties

CAS No.

24885-85-6

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

1-phenyl-3-(1,3-thiazol-4-ylmethoxy)urea

InChI

InChI=1S/C11H11N3O2S/c15-11(13-9-4-2-1-3-5-9)14-16-6-10-7-17-8-12-10/h1-5,7-8H,6H2,(H2,13,14,15)

InChI Key

MDKDGBLEKGDTDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NOCC2=CSC=N2

Origin of Product

United States

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